6-Methoxy-5-methylpyrimidin-4-amine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methoxy-5-methylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-4-5(7)8-3-9-6(4)10-2/h3H,1-2H3,(H2,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWAPPRJGFZWVBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Enduring Importance of Pyrimidine Derivatives in Modern Chemical Research
Pyrimidine (B1678525) derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide array of biological functions and therapeutic potential. humanjournals.comgsconlinepress.comgsconlinepress.com The pyrimidine nucleus is a fundamental component of nucleic acids—cytosine, thymine, and uracil (B121893)—which are the building blocks of DNA and RNA. researchgate.net This inherent biological relevance has spurred extensive research into synthetic pyrimidine analogues for various therapeutic applications. humanjournals.com
The versatility of the pyrimidine scaffold allows for substitutions at multiple positions (2, 4, 5, and 6), enabling the fine-tuning of its physicochemical and biological properties. nih.gov This has led to the development of a broad spectrum of drugs with activities including:
Anticancer agents: Many pyrimidine derivatives exhibit significant anticancer activity. gsconlinepress.comresearchgate.net
Antiviral agents: The structural similarity to nucleobases makes them prime candidates for antiviral drug design. humanjournals.com
Antimicrobial agents: Substituted pyrimidines have been developed as potent antibacterial and antifungal compounds. researchgate.netnih.gov
Anti-inflammatory agents: Certain pyrimidine derivatives have shown promising anti-inflammatory properties. nih.govnih.gov
Central Nervous System (CNS) agents: The scaffold has been incorporated into drugs targeting the CNS, including anticonvulsants and antidepressants. nih.govnih.gov
A Closer Look at 6 Methoxy 5 Methylpyrimidin 4 Amine: Structural and Substituent Context
The chemical compound 6-Methoxy-5-methylpyrimidin-4-amine (B6202760) is a substituted pyrimidine (B1678525) that, while not as extensively studied as some of its counterparts, provides an excellent case study for understanding the influence of substituent effects on the pyrimidine core. Its structure features a pyrimidine ring with a methoxy (B1213986) group at the 6-position, a methyl group at the 5-position, and an amine group at the 4-position.
The specific arrangement of these substituents imparts distinct electronic and steric characteristics to the molecule. The amine and methoxy groups are electron-donating, which increases the electron density of the pyrimidine ring and influences its reactivity in chemical syntheses and its potential interactions with biological macromolecules. The methyl group, also an electron-donating group, further modulates the electronic environment and provides steric bulk that can affect binding to target proteins.
To understand the properties of this compound, it is useful to compare it with its isomers and related substituted pyrimidines. The following tables summarize some of the key physicochemical properties and research findings for this compound and its close relatives.
Physicochemical Properties of this compound and Related Isomers
| Property | This compound | 2-Amino-4-methoxy-6-methylpyrimidine (B1269087) | 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine |
| Molecular Formula | C₆H₉N₃O | C₆H₉N₃O | C₆H₈ClN₃O |
| Molecular Weight | 139.16 g/mol | 139.16 g/mol sigmaaldrich.com | 173.6 g/mol cphi-online.com |
| Appearance | Not specified | White to almost white crystalline powder nih.gov | Not specified |
| Melting Point | Not specified | 156-158 °C sigmaaldrich.com | Not specified |
| Solubility | Not specified | Soluble in methanol (B129727) sigmaaldrich.com | Not specified |
| CAS Number | 166649-00-3 | 7749-47-5 sigmaaldrich.com | 88474-31-1 nih.gov |
Interactive Data Table: Research Findings on Substituted Pyrimidines
| Compound | Key Research Finding | Reference |
| Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines | Potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9), with some analogues showing significant antiproliferative activity in cancer cell lines. The substitution at the C5-position of the pyrimidine ring was found to be critical for biological activity. | Not specified |
| 2,4-Diamino-6-methylpyrimidines | Investigated for the potential treatment of Chagas' disease. Optimization of substituents at the 2 and 4 positions led to analogues with improved selectivity and metabolic stability. | nih.gov |
| 6-Ethyl-4-aryl-5-methoxycarbonyl-3,4-dihydropyrimidin-2(1H)-ones | Synthesized and evaluated for their calcium channel blocking activities. Some compounds showed significant activity on isolated rat ileum and lamb carotid artery. | nih.gov |
| (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide | A potent and selective inhibitor of histone methyltransferase EZH2, which has been investigated in clinical trials for B-cell lymphomas. | acs.org |
The study of compounds like this compound and its isomers is crucial for expanding our understanding of how subtle changes in chemical structure can lead to significant differences in physical properties and biological activities. This knowledge is paramount for the rational design of new pyrimidine-based molecules with tailored functions for a wide range of applications in science and medicine.
Synthetic Strategies for this compound and Related Compounds
The synthesis of substituted pyrimidin-4-amines, such as this compound, is a cornerstone of medicinal chemistry, leveraging fundamental principles of heterocyclic chemistry. The construction of this class of molecules relies on a systematic approach involving the formation of the core pyrimidine ring, followed by the precise installation of desired substituents.
Chemical Reactivity and Derivatization Strategies of 6 Methoxy 5 Methylpyrimidin 4 Amine and Its Analogs
Nucleophilic Aromatic Substitution Reactions on Pyrimidine (B1678525) Core
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying electron-deficient aromatic systems like pyrimidines. masterorganicchemistry.comyoutube.com The reactivity of the pyrimidine ring is enhanced by its electron-withdrawing nitrogen atoms, facilitating the displacement of a leaving group by a nucleophile. youtube.com In many SNAr reactions involving pyrimidines, the process is believed to occur through a concerted mechanism rather than a two-step addition-elimination sequence. nih.gov
For analogs of 6-methoxy-5-methylpyrimidin-4-amine (B6202760), a common strategy involves the introduction of a good leaving group, such as a halogen, onto the pyrimidine ring. For instance, 4-amino-6-chloropyrimidine (B18116) derivatives can undergo nucleophilic displacement of the chlorine atom by various amines to yield a range of substituted pyrimidines. tandfonline.com This type of reaction is often carried out under thermal conditions, with or without a base, and is a staple in the synthesis of diverse pyrimidine libraries. nih.govmdpi.com
The position of substituents significantly influences the rate and regioselectivity of SNAr reactions. Electron-withdrawing groups positioned ortho or para to the leaving group generally accelerate the reaction by stabilizing the negatively charged intermediate. masterorganicchemistry.com In the context of substituted pyridines, which share electronic similarities with pyrimidines, nucleophilic substitution typically occurs at the C2 or C4 positions due to the formation of a more stable intermediate where the negative charge can be delocalized onto the ring nitrogen. youtube.com
While the methoxy (B1213986) group in this compound is not a typical leaving group for SNAr, its electronic influence is crucial. In related systems, such as 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, the presence of an amino group and the positions of the chloro leaving groups dictate the outcome of reactions with nucleophiles, sometimes leading to unexpected solvolysis or condensation products. mdpi.com
Table 1: Examples of Nucleophilic Aromatic Substitution on Pyrimidine Analogs
| Starting Material | Nucleophile | Conditions | Product | Yield (%) | Reference |
| 4-Amino-6-chloro-1-methylpyrimidin-2(1H)-one | Various amines | Reflux | 4-Amino-6-(alkylamino)-1-methylpyrimidin-2(1H)-one derivatives | 57-90 | tandfonline.com |
| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Various amines | EtOH, TEA, Reflux | 2-Amino-4-chloro-6-(substituted-amino)pyrimidine-5-carbaldehydes | N/A | mdpi.com |
| 2-Chloropyridine | Amines | Heat | 2-Aminopyridine derivatives | N/A | youtube.com |
Carbon-Carbon and Carbon-Heteroatom Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of heterocyclic compounds, including pyrimidines. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to complex molecular architectures.
The Suzuki-Miyaura cross-coupling reaction is a versatile method for creating carbon-carbon bonds by reacting an organoboron compound (typically a boronic acid) with an organic halide or triflate in the presence of a palladium catalyst and a base. tandfonline.comresearchgate.net This reaction is widely applied to pyrimidine scaffolds, particularly those bearing a halogen atom. researchgate.netmdpi.com
The electron-deficient nature of the pyrimidine ring makes even chloropyrimidines suitable substrates for Suzuki coupling. mdpi.com A variety of palladium catalysts, such as Pd(PPh₃)₄ and Pd(OAc)₂, have been successfully employed, often in combination with bases like Na₂CO₃, K₃PO₄, or Cs₂CO₃. tandfonline.comresearchgate.net The choice of solvent can also be critical, with systems like toluene/ethanol, n-propanol, or 1,4-dioxane (B91453) being commonly used. tandfonline.comresearchgate.net
For example, 4-amino-5-((4-chlorophenyl)diazenyl)-6-chloro-1-methylpyrimidin-2-one has been coupled with various arylboronic acids using Pd(PPh₃)₄ as a catalyst to generate a series of 6-aryl-substituted pyrimidines. tandfonline.com Similarly, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) has been arylated at the chlorine positions using different aryl and heteroaryl boronic acids. researchgate.net Microwave-assisted Suzuki coupling has also been shown to be an effective method for the regioselective arylation of dichloropyrimidines. mdpi.com
Table 2: Representative Suzuki Cross-Coupling Reactions on Pyrimidine Derivatives
| Pyrimidine Substrate | Boronic Acid | Catalyst System | Conditions | Product | Yield (%) | Reference |
| 4-Amino-5-((4-chlorophenyl)diazenyl)-6-chloro-1-methylpyrimidin-2-one | Arylboronic acids | Pd(PPh₃)₄, Na₂CO₃ | n-propanol, reflux, 12h | 4-Amino-5-((aryl-4-yl)diazenyl)-6-aryl-1-methylpyrimidin-2-one analogs | 71-86 | tandfonline.com |
| 5-(4-Bromophenyl)-4,6-dichloropyrimidine | Aryl/heteroaryl boronic acids | Pd(PPh₃)₄, K₃PO₄ | 1,4-Dioxane, 100°C | 5-(4-Bromophenyl)-4-aryl-6-chloropyrimidine derivatives | Good | researchgate.net |
| 2,4-Dichloropyrimidines | Aryl/heteroaryl boronic acids | Pd(PPh₃)₄, Na₂CO₃ | Dioxane/H₂O, MW, 120°C, 30 min | 2-Chloro-4-aryl/heteroaryl-pyrimidines | 50-79 | mdpi.com |
Transformations of Pendant Functional Groups
The functional groups attached to the pyrimidine core of this compound, namely the amino, methoxy, and methyl groups, offer additional sites for chemical modification.
The 4-amino group is a key handle for derivatization. It can undergo a variety of reactions, including acylation, alkylation, and condensation with carbonyl compounds. For instance, the amino group of 4-aminopyrimidines can react with electrophiles to form amides, sulfonamides, and ureas, expanding the structural diversity of the pyrimidine scaffold.
The methoxy group at the 6-position is an electron-donating group that activates the ring towards electrophilic attack, although such reactions are less common on the electron-poor pyrimidine core. More relevant is its potential for demethylation to yield the corresponding 6-hydroxypyrimidine derivative. This transformation can be achieved using various reagents, such as strong acids (HBr, HI) or Lewis acids (BBr₃). The resulting hydroxyl group can then be further functionalized, for example, by conversion to a triflate for use in cross-coupling reactions.
Formation of Fused Heterocyclic Systems from Pyrimidine Scaffolds
The 4-aminopyrimidine (B60600) motif is a crucial building block for the synthesis of fused heterocyclic systems, which are prevalent in biologically active molecules and natural products. The amino group and an adjacent ring carbon or substituent can participate in cyclization reactions to form five- or six-membered rings fused to the pyrimidine core.
The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a core structure in several nucleoside antibiotics. researchgate.net A common synthetic approach involves the construction of the pyrrole (B145914) ring onto a pre-existing pyrimidine. One established method starts with a 4-aminopyrimidine and builds the pyrrole ring through a sequence of reactions. For example, a 4,6-diaminopyrimidine (B116622) can undergo a Michael addition to a nitroolefin, followed by a Nef reaction of the adduct to generate an intermediate aldehyde that spontaneously cyclizes to form the pyrrolo[2,3-d]pyrimidine system. researchgate.net
Another strategy involves the reaction of 2-aminopyrrole-3-carbonitriles with reagents like formic acid or formamide (B127407) to construct the pyrimidine ring, leading to pyrrolo[2,3-d]pyrimidin-4(3H)-ones or 4-aminopyrrolo[2,3-d]pyrimidines, respectively. researchgate.net The 4-oxo derivatives can be converted to 4-chloro intermediates, which are then subjected to nucleophilic substitution with amines to afford a variety of 4-amino-pyrrolo[2,3-d]pyrimidines. researchgate.net More complex, multicomponent reactions have also been developed to access these fused systems in a single pot. scielo.org.mx
Thienopyrimidines are another important class of fused heterocycles with diverse biological activities. The construction of a thiophene (B33073) ring fused to a pyrimidine can be achieved through several synthetic routes. One of the most prominent is the Gewald reaction, which involves the condensation of a ketone or aldehyde, a cyano-containing active methylene (B1212753) compound, and elemental sulfur in the presence of a base. While not directly starting from a pre-formed pyrimidine, this method is key to forming the thiophene precursor that can then be cyclized to a thienopyrimidine.
Alternatively, starting from a pyrimidine derivative, a thiophene ring can be constructed. For example, thieno[2,3-d]pyrimidines can be synthesized from pyrimidine-2,4-dithiones by reaction with α-halo carbonyl compounds or α-halo nitriles. tandfonline.com The synthesis of thieno[3,2-d]pyrimidines often involves a sequential SNAr and Suzuki reaction on a dihalothienopyrimidine core to introduce diverse substituents. nih.gov Another approach involves the cyclization of 2-acylaminothiophene-3-carboxamide derivatives with a base to form 4-oxo-thieno[2,3-d]pyrimidines, which can then be chlorinated and further functionalized. nih.gov
Pyrimido[4,5-d]pyrimidine (B13093195) and Pyrimido[5,4-d]pyrimidine (B1612823) Chemistry
The synthesis of pyrimido[4,5-d]pyrimidines and their isomers, pyrimido[5,4-d]pyrimidines, represents a significant area of research due to their diverse biological activities. rsc.org These bicyclic systems can be constructed through various synthetic routes, often utilizing aminopyrimidine precursors.
One common approach involves the condensation of 6-aminouracil (B15529) derivatives with various reagents. For instance, the reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with aryl aldehydes and urea (B33335) under microwave irradiation in the presence of acetic acid yields tetrahydropyrimido[4,5-d]pyrimidine-triones. rsc.org The use of organocatalysts in the multicomponent condensation of formaldehyde (B43269), uracil (B121893) analogs, and amines has also been reported to produce pyrimido[4,5-d]pyrimidine derivatives. rsc.org
A versatile method for synthesizing 1,3,5,7-tetrasubstituted pyrimido[4,5-d]pyrimidine-2,4-diones begins with 1,3-disubstituted 6-aminouracils. A key step in this process is a hydrazine-induced cyclization to form the fused pyrimidine ring, allowing for selective substitution at the N-1, N-3, C-5, and C-7 positions. nih.gov
The reactivity of substituents on the pyrimidine ring can be harnessed for further derivatization. For example, 5-acetyl-4-alkylthio-6-methyl-2(1H)-pyrimidinethiones can be converted to their 4-amino derivatives, which then serve as precursors for constructing pyrimido[4,5-d]pyrimidines. researchgate.net
The table below summarizes the synthesis of various pyrimido[4,5-d]pyrimidine derivatives from different starting materials.
| Starting Material | Reagents | Product | Reference |
| 6-Aryl-4-oxo-2-thioxo-hexahydro-pyrimidine-5-carbonitrile | Phenyl isothiocyanate | 5-Aryl-5,8-dihydro-1H,6H-pyrimido[4,5-d]pyrimidine-2,4,7-trithione | researchgate.net |
| 6-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | Primary aromatic/heterocyclic amines, formaldehyde | Pyrimido[4,5-d]pyrimidin-2,4-dione ring systems | researchgate.net |
| 6-Amino-1,3-disubstituted uracils | Hydrazine, acylation and alkylation reagents | 1,3,5,7-Tetrasubstituted pyrimido[4,5-d]pyrimidine-2,4-diones | nih.gov |
| 5-Acetyl-1-aryl(alkyl)-6-methyl-4-methylsulfanylpyrimidine-2(1H)-thiones | Guanidine | 3-Alkyl- and 3-aryl-7-amino-5-methyl-4-methylidene-3,4-dihydropyrimido[4,5-d]pyrimidine-2(1H)-thiones | researchgate.net |
Regarding pyrimido[5,4-d]pyrimidines, these have been synthesized and evaluated for potential therapeutic applications. nih.gov One synthetic strategy involves the Dimroth rearrangement of related heterocyclic systems to form the pyrimido[5,4-d]pyrimidine core. nih.gov
Pyrido[2,3-d]pyrimidine (B1209978) Annulation
The fusion of a pyridine (B92270) ring to a pyrimidine core to form pyrido[2,3-d]pyrimidines is a well-established synthetic strategy. This annulation is typically achieved by reacting activated pyrimidines with three-carbon atom synthons. The reaction is essentially an electrophilic attack on the electron-rich 5-position of the pyrimidine ring. Consequently, pyrimidines bearing electron-donating groups at the 2- and 4-positions, such as amino or hydroxyl groups, are suitable substrates for this cyclization. jocpr.com
A variety of reagents can provide the three-carbon fragment needed for the pyridine ring formation. For example, 1,3-dicarbonyl compounds like acetylacetone (B45752) react with 6-aminouracil in the presence of phosphoric acid to yield 5,7-dimethylpyrido[2,3-d]pyrimidine-2,4-dione. jocpr.com Similarly, malonic acid or its esters condense with 6-amino-1,3-dimethyluracil (B104193) to produce 6-substituted-5-hydroxypyrido[2,3-d]pyrimidin-7-ones. jocpr.com
Another approach involves the condensation of 2,4,6-triaminopyrimidine (B127396) with the sodium salt of nitromalonaldehyde, which directly affords a 2,4-diamino-6-nitropyrido[2,3-d]pyrimidine. This nitro derivative can then be reduced to the corresponding 6-amino compound, which is amenable to further functionalization. nih.gov
The following table presents examples of pyrido[2,3-d]pyrimidine synthesis from pyrimidine precursors.
| Pyrimidine Precursor | Reagent(s) | Product | Reference |
| 2,4,6-Triaminopyrimidine | Sodium salt of nitromalonaldehyde | 2,4-Diamino-6-nitropyrido[2,3-d]pyrimidine | nih.gov |
| 6-Aminouracil | Acetylacetone, phosphoric acid | 5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4-dione | jocpr.com |
| 6-Amino-1,3-dimethyluracil | Malonic acid/ethyl malonate | 6-Substituted-5-hydroxypyrido[2,3-d]pyrimidin-7-ones | jocpr.com |
| 2-Aminonicotinic acid | Urea, POCl₃, 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) hydrochloride, 4-fluoro-2-methoxy-5-nitroaniline | Pyrido[2,3-d]pyrimidine derivatives | nih.gov |
Rearrangement Reactions
The Dimroth rearrangement is a significant isomerization reaction observed in certain nitrogen-containing heterocycles, including pyrimidines and their fused analogs. wikipedia.orgnih.gov This rearrangement involves the transposition of endocyclic and exocyclic nitrogen atoms. wikipedia.org The reaction typically proceeds through a ring-opening and subsequent ring-closing mechanism. wikipedia.orgnih.gov
In the context of pyrimidines, 1-alkyl-2-iminopyrimidines can undergo a Dimroth rearrangement. The process is often initiated by the addition of water, leading to a hemiaminal intermediate which then undergoes ring opening to an aminoaldehyde, followed by ring closure to the rearranged product. wikipedia.org The rate of this rearrangement can be influenced by substituents on the pyrimidine ring. For instance, the introduction of electron-withdrawing groups can facilitate the ring-opening step. nih.gov
A notable example is the unexpected observation of the Dimroth rearrangement during the ribosylation of 4-aminopyrimidines. When silylated 4-aminopyrimidines are glycosylated, the initial products can rearrange to the thermodynamically more stable N-ribofuranosyl-6-aminopyrimidines, particularly when electron-withdrawing groups are present on the pyrimidine ring. nih.gov
The Dimroth rearrangement has also been utilized as a synthetic tool in the preparation of condensed pyrimidine systems. For example, it has been applied in the synthesis of pyrimido[5,4-d]pyrimidines, where a precursor undergoes rearrangement to form the final bicyclic structure. nih.gov
Advanced Spectroscopic and Structural Characterization of 6 Methoxy 5 Methylpyrimidin 4 Amine Compounds
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, a detailed map of the chemical environment and connectivity of atoms within a molecule can be constructed.
¹H, ¹³C, and ¹⁵N NMR Chemical Shift Analysis
The chemical shift in NMR is highly sensitive to the electronic environment of a nucleus, providing key information about the functional groups and their relative positions in a molecule. While specific experimental data for 6-Methoxy-5-methylpyrimidin-4-amine (B6202760) is not publicly available, the expected chemical shifts can be predicted based on extensive studies of related aminopyrimidine and substituted aromatic systems. acs.orgdocumentsdelivered.com
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the protons of the methyl, methoxy (B1213986), and amino groups, as well as the aromatic proton on the pyrimidine (B1678525) ring. The amino (-NH₂) protons typically appear as a broad singlet, with a chemical shift that can be influenced by solvent and concentration. semanticscholar.org The methoxy (-OCH₃) protons will present as a sharp singlet, as will the methyl (-CH₃) protons, but at different chemical shifts due to their distinct electronic environments. The single proton on the pyrimidine ring (H-2) is expected to resonate in the aromatic region.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atoms of the pyrimidine ring will resonate in the downfield region characteristic of aromatic and heterocyclic systems. The chemical shifts of these ring carbons are influenced by the attached substituents. The electron-donating amino and methoxy groups are expected to cause an upfield shift (shielding) at the ortho and para positions relative to the unsubstituted pyrimidine. acs.org The methyl and methoxy carbons will appear as sharp signals in the upfield region of the spectrum.
¹⁵N NMR Spectroscopy: Nitrogen-15 NMR is a powerful technique for probing the electronic structure at nitrogen centers. researchgate.net In this compound, three distinct nitrogen signals are expected: one for the exocyclic amino group and two for the heterocyclic ring nitrogens (N-1 and N-3). The chemical shifts of the ring nitrogens are particularly informative about the electronic effects of the substituents. researchgate.net The amino group nitrogen will have a chemical shift characteristic of primary aromatic amines. Protonation of the pyrimidine ring would lead to significant changes in the ¹⁵N chemical shifts, which can be used to identify the site of protonation. researchgate.net
Table 1: Predicted ¹H, ¹³C, and ¹⁵N NMR Chemical Shifts (δ) for this compound Note: These are estimated values based on analogous structures and general substituent effects.
| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H | -NH₂ | 5.0 - 7.0 | Broad Singlet |
| H-2 | 8.0 - 8.5 | Singlet | |
| -OCH₃ | 3.8 - 4.2 | Singlet | |
| -CH₃ | 2.0 - 2.5 | Singlet | |
| ¹³C | C-2 | 150 - 158 | |
| C-4 | 160 - 165 | ||
| C-5 | 105 - 115 | ||
| C-6 | 165 - 170 | ||
| -OCH₃ | 53 - 58 | ||
| -CH₃ | 10 - 15 | ||
| ¹⁵N | N-1 | -80 to -120 | |
| N-3 | -80 to -120 | ||
| -NH₂ | -300 to -330 |
The table is interactive and can be sorted by column.
Dynamic NMR Studies for Tautomerism and Proton Transfer Phenomena
Aminopyrimidines can exist in equilibrium between different tautomeric forms, most commonly the amino and imino forms. This phenomenon, known as prototropic tautomerism, involves the migration of a proton. encyclopedia.pub For this compound, the potential equilibrium between the 4-amino tautomer and its corresponding 4-imino tautomer could be investigated using dynamic NMR (DNMR) spectroscopy.
By monitoring NMR spectra at varying temperatures, it is possible to study the kinetics of such exchange processes. researchgate.net If the rate of exchange between tautomers is slow on the NMR timescale, separate signals for each tautomer would be observed. encyclopedia.pub If the exchange is fast, time-averaged signals will be seen. encyclopedia.pub In the intermediate exchange regime, coalescence and broadening of the signals occur, from which the activation energy for the tautomeric interconversion can be calculated.
Furthermore, proton transfer phenomena, both intramolecular and intermolecular, are fundamental processes in heterocyclic chemistry. rsc.orgnih.gov Protonation of the pyrimidine ring can occur at either N-1 or N-3, and DNMR can help elucidate the dynamics of proton exchange with the solvent or other species. nih.govacs.org These studies are crucial as the predominant tautomer and protonation state can significantly influence the molecule's chemical reactivity and biological activity.
Vibrational Spectroscopy (IR and Raman)
Interpretation of Fourier-Transform Infrared (FT-IR) Spectra
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a unique fingerprint of the molecule. For this compound, characteristic absorption bands are expected for its various functional groups. vandanapublications.comvandanapublications.com
The N-H stretching vibrations of the primary amino group are expected to appear as one or two distinct bands in the region of 3300-3500 cm⁻¹. vandanapublications.com The C-H stretching vibrations of the methyl and methoxy groups will be observed around 2850-3000 cm⁻¹. Aromatic C-H stretching may also be present near 3000-3100 cm⁻¹. The pyrimidine ring itself will give rise to several characteristic absorptions, including C=C and C=N stretching vibrations in the 1450-1650 cm⁻¹ region. vandanapublications.comnih.gov The C-O stretching of the methoxy group is expected to produce a strong band between 1200 and 1275 cm⁻¹.
Elucidation from Fourier-Transform Raman (FT-Raman) Spectra
FT-Raman spectroscopy is a scattering technique that provides information complementary to FT-IR. While polar functional groups often give strong signals in IR, non-polar and symmetric bonds tend to produce strong signals in Raman spectra. The aromatic pyrimidine ring is expected to show strong Raman scattering bands. nih.gov The C-C and C-N ring stretching modes would be particularly prominent. The symmetric vibrations of the methyl group would also be easily identifiable. The combination of IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule. nih.govworldscientific.com
Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound Note: These are estimated frequency ranges based on typical values for the respective functional groups.
| Vibrational Mode | Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |
| N-H Stretch | -NH₂ | 3300 - 3500 | 3300 - 3500 | Medium-Strong (IR) |
| C-H Stretch (Aromatic) | Pyrimidine Ring | 3000 - 3100 | 3000 - 3100 | Medium-Strong (Raman) |
| C-H Stretch (Aliphatic) | -CH₃, -OCH₃ | 2850 - 3000 | 2850 - 3000 | Medium-Strong |
| C=N, C=C Stretch | Pyrimidine Ring | 1450 - 1650 | 1450 - 1650 | Strong |
| NH₂ Scissoring | -NH₂ | 1590 - 1650 | Medium | |
| C-O Stretch | -OCH₃ | 1200 - 1275 (asymmetric) | Strong (IR) | |
| Ring Breathing | Pyrimidine Ring | ~1000 | Strong (Raman) |
The table is interactive and can be sorted by column.
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. msu.edu
For this compound (molecular formula C₇H₉N₃O), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement. The nominal molecular weight is 151.18 g/mol .
In an electron ionization (EI) mass spectrum, the molecule is expected to first form a molecular ion (M⁺˙) at m/z 151. This molecular ion can then undergo a series of fragmentation reactions. Common fragmentation pathways for aromatic and heterocyclic compounds include the loss of small, stable neutral molecules or radicals. For this compound, expected fragmentations could include:
Loss of a methyl radical (·CH₃) from the methoxy group, leading to a fragment ion at m/z 136.
Loss of formaldehyde (B43269) (CH₂O) from the methoxy group, resulting in an ion at m/z 121.
Loss of hydrogen cyanide (HCN) from the pyrimidine ring, a common fragmentation for nitrogen heterocycles.
Cleavage of the pyrimidine ring itself, leading to a variety of smaller fragment ions.
The analysis of these fragmentation patterns allows for the piecing together of the molecular structure, providing strong confirmatory evidence that complements the data obtained from NMR and vibrational spectroscopy.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous confirmation of elemental composition by providing highly accurate mass measurements. nih.gov Unlike low-resolution mass spectrometry, which measures nominal mass, HRMS instruments, such as Time-of-Flight (ToF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, can measure the mass of a molecule with exceptional precision, typically to within a few parts per million (ppm). nih.govmdpi.com This level of accuracy allows for the differentiation between isobaric compounds—molecules that have the same nominal mass but different elemental formulas. mdpi.com
For the compound this compound, with the molecular formula C₆H₉N₃O, the theoretical monoisotopic mass can be calculated with high precision. This calculated value serves as a reference against which the experimentally measured mass is compared. The close agreement between the measured and theoretical mass provides strong evidence for the compound's elemental composition, a fundamental step in its structural characterization. The ability of HRMS to determine elemental formulas for small molecules (up to ~400 Da) is a cornerstone of modern chemical analysis. nih.gov
Below is a table detailing the theoretical exact mass for this compound.
| Compound Name | Molecular Formula | Theoretical Monoisotopic Mass (Da) |
| This compound | C₆H₉N₃O | 139.07456 |
Data calculated based on IUPAC atomic weights.
X-ray Crystallography for Solid-State Structural Elucidation
Single-Crystal X-ray Diffraction Analysis of this compound Derivatives
Single-crystal X-ray diffraction analysis is the gold standard for elucidating the absolute structure of a molecule in its solid state. While a crystal structure for the parent compound this compound is not publicly available, analysis of its derivatives provides significant insight into the structural characteristics of the core pyrimidine ring.
For instance, a derivative, methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, was analyzed to determine its structure. nih.gov The study revealed that this compound crystallizes in the monoclinic space group P2₁/n. nih.gov Similarly, the analysis of a related compound, 2-amino-4-methoxy-6-methylpyrimidinium 2-hydroxybenzoate, showed it forms a molecular salt where the pyrimidine ring is protonated. nih.gov This type of analysis provides precise atomic coordinates, confirming the connectivity of the atoms and the geometry of the molecule. nih.govresearchgate.net
The table below summarizes crystallographic data for derivatives containing the methoxy-methyl-pyrimidine moiety, illustrating the type of information obtained from such studies.
| Compound/Derivative | Crystal System | Space Group | Unit Cell Parameters | Ref. |
| Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate | Monoclinic | P2₁/n | a = 10.33 Å, b = 11.23 Å, c = 14.54 Å, β = 107.1° | nih.gov |
| 2-Amino-4-methoxy-6-methylpyrimidinium 2-hydroxybenzoate | Monoclinic | P2₁/c | a = 12.01 Å, b = 6.83 Å, c = 17.03 Å, β = 108.5° | nih.gov |
| Methyl (6-amino-5-cyano-2-methyl-4-(2-nitrophenyl)-4H-pyran)-3-carboxylate | Monoclinic | C2/c | a = 12.31 Å, b = 9.70 Å, c = 24.81 Å, β = 94.86° | researchgate.net |
Analysis of Intermolecular Interactions and Crystal Packing Architectures
The way molecules arrange themselves in a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. rsc.org These interactions, though weaker than covalent bonds, are fundamental in crystal engineering and determine the material's properties. rsc.orgcardiff.ac.uk
In the crystal structures of pyrimidine derivatives, hydrogen bonding is a dominant interaction. nih.govnih.gov The amine group (-NH₂) and the nitrogen atoms within the pyrimidine ring frequently act as hydrogen bond donors and acceptors, respectively. nih.gov For example, in the crystal structure of 2-amino-4-methoxy-6-methylpyrimidinium 2-hydroxybenzoate, the cation and anion are linked by N—H⋯O hydrogen bonds, forming distinct ion pairs. These pairs are further connected by other N—H⋯O bonds into a larger tetrameric array. nih.gov
Conformational Studies in Crystalline States
Single-crystal X-ray analysis also provides crucial information about the preferred conformation of a molecule in the solid state. nih.gov This includes the planarity of ring systems and the rotational orientation of substituent groups.
For derivatives of this compound, conformational studies reveal key structural features. In the case of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, the molecule adopts a twisted conformation. nih.gov The dihedral angle, which measures the twist between the mean planes of the benzimidazole (B57391) and pyrimidine rings, was found to be 84.11°. nih.gov This significant twist highlights the molecule's non-planar nature. Furthermore, the study noted partial disorder in the 5-methyl group on the pyrimidine ring, indicating some conformational flexibility even within the crystal lattice. nih.gov In another example, the pyrimidine ring in 2-amino-4-methoxy-6-methylpyrimidinium 2-hydroxybenzoate is essentially planar, and the dihedral angle between it and the benzoate (B1203000) anion's ring is a mere 8.34°. nih.gov These conformational details are vital for understanding how these molecules might interact with biological targets or participate in chemical reactions.
Computational and Theoretical Investigations on 6 Methoxy 5 Methylpyrimidin 4 Amine and Analogs
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules, offering a balance between computational cost and accuracy. Calculations are often performed using hybrid functionals, such as B3LYP, combined with a suitable basis set like 6-311++G(d,p), to provide reliable predictions of molecular properties. wjarr.comjchemrev.com
Quantum Chemical Characterization: Geometry Optimization and Electronic Structure
The first step in a computational analysis is to determine the molecule's most stable three-dimensional arrangement of atoms, known as geometry optimization. This process finds the minimum energy structure on the potential energy surface. For 6-Methoxy-5-methylpyrimidin-4-amine (B6202760), DFT calculations reveal a nearly planar pyrimidine (B1678525) ring, a common feature for such aromatic systems. researchgate.net The methoxy (B1213986) and methyl groups attached to the ring, along with the amine group, have specific orientations that are also determined during optimization.
Below is a representative table of selected optimized geometrical parameters for this compound, based on DFT calculations on analogous pyrimidine derivatives.
Table 1: Representative Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Value (Å/°) |
|---|---|---|
| Bond Lengths | C2-N1 | 1.34 |
| N1-C6 | 1.33 | |
| C6-C5 | 1.42 | |
| C5-C4 | 1.41 | |
| C4-N3 | 1.34 | |
| N3-C2 | 1.35 | |
| C4-N(amine) | 1.36 | |
| C6-O(methoxy) | 1.35 | |
| C5-C(methyl) | 1.51 | |
| Bond Angles | C2-N1-C6 | 116.0 |
| N1-C6-C5 | 125.0 | |
| C6-C5-C4 | 116.5 | |
| C5-C4-N3 | 121.5 | |
| C4-N3-C2 | 116.0 | |
| N3-C2-N1 | 125.0 |
Note: These values are illustrative and based on DFT calculations of similar pyrimidine systems. researchgate.netresearchgate.net
Frontier Molecular Orbital (FMO) Analysis and Band Gap Energies
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. numberanalytics.comacs.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.com A smaller gap suggests higher reactivity and lower kinetic stability. researchgate.net
Table 2: Representative Frontier Molecular Orbital Energies and Reactivity Descriptors
| Parameter | Value (eV) |
|---|---|
| EHOMO | -6.15 |
| ELUMO | -1.75 |
| Energy Gap (ΔE) | 4.40 |
| Ionization Potential (I ≈ -EHOMO) | 6.15 |
| Electron Affinity (A ≈ -ELUMO) | 1.75 |
| Chemical Hardness (η = (I-A)/2) | 2.20 |
| Electronegativity (χ = (I+A)/2) | 3.95 |
Note: These values are illustrative and based on DFT/B3LYP calculations for analogous pyrimidine systems. wjarr.comchemmethod.com
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is mapped onto the electron density surface and color-coded to indicate regions of varying electrostatic potential. researchgate.net Red areas signify regions of negative potential, which are susceptible to electrophilic attack, while blue areas denote positive potential, indicating sites for nucleophilic attack. Green regions represent neutral potential.
For this compound, the MEP surface would show the most negative potential (red) around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the methoxy group, due to their high electronegativity and lone pairs of electrons. nih.gov These sites are the primary locations for protonation and hydrogen bonding. The hydrogen atoms of the amino group and the methyl group would exhibit positive potential (blue), making them potential sites for interaction with nucleophiles. The MEP analysis is crucial for understanding intermolecular interactions, particularly in biological systems where receptor-ligand binding is governed by electrostatic complementarity. nih.gov
Natural Bond Orbital (NBO) Analysis for Charge Delocalization
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the intuitive Lewis structure concepts of bonds, lone pairs, and core orbitals. pitt.edu A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). These interactions represent the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO, which stabilizes the molecule.
Table 3: Major NBO Donor-Acceptor Interactions and Stabilization Energies (E(2))
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
|---|---|---|
| LP(1) N1 | π*(C2-N3) | ~25.5 |
| LP(1) N3 | π*(C4-C5) | ~28.1 |
| LP(1) N(amine) | π*(C4-C5) | ~45.3 |
| LP(2) O(methoxy) | π*(C6-N1) | ~30.7 |
| π(C5-C6) | π*(C2-N3) | ~20.2 |
Note: LP denotes a lone pair. The values are representative examples based on NBO analyses of similar heterocyclic systems. researchgate.net
Prediction of Spectroscopic Parameters
DFT calculations are highly effective in predicting various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For instance, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). researchgate.net Theoretical vibrational frequencies (IR and Raman) can also be computed, though they are often scaled to correct for anharmonicity and other systematic errors.
A computational study on the closely related 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine demonstrated a strong correlation between DFT-calculated and experimental NMR and IR spectra. researchgate.net For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the amino protons, the methoxy protons, the methyl protons, and the aromatic proton on the ring. The ¹³C NMR would similarly show characteristic peaks for the different carbon atoms in the molecule.
Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density topology to define atoms, chemical bonds, and molecular structure. wiley-vch.de A key concept in QTAIM is the bond critical point (BCP), a point of minimum electron density along the path of maximum electron density between two bonded atoms (the bond path). pitt.edu
The properties of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide profound insights into the nature of the chemical bond. nih.gov For covalent bonds, ρ at the BCP is typically high, and ∇²ρ is negative, indicating a concentration of electron density. For closed-shell interactions, such as ionic bonds, hydrogen bonds, and van der Waals interactions, ρ is low, and ∇²ρ is positive, indicating a depletion of electron density at the BCP. nih.gov
In this compound, QTAIM analysis would identify BCPs for all covalent bonds, with the properties at these points confirming their covalent nature. Furthermore, it could be used to characterize potential intramolecular hydrogen bonds, for example, between the amino group and a ring nitrogen, by identifying the corresponding bond path and BCP. researchgate.net
Table 4: Representative QTAIM Topological Parameters at Bond Critical Points (BCPs)
| Bond | Electron Density (ρ) (a.u.) | Laplacian of ρ (∇²ρ) (a.u.) | Nature of Interaction |
|---|---|---|---|
| C4-C5 | ~0.31 | ~ -0.85 | Covalent |
| C4-N(amine) | ~0.30 | ~ -0.90 | Covalent (polar) |
| C6-O(methoxy) | ~0.28 | ~ -0.75 | Covalent (polar) |
| N-H···N (intramolecular) | ~0.02 | ~ +0.08 | Hydrogen Bond (weak) |
Note: These values are illustrative and based on QTAIM analyses of analogous heterocyclic systems. nih.govresearchgate.net
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal. scirp.org This technique maps the electron distribution of a molecule in a crystalline environment, providing insights into the nature and extent of various non-covalent contacts that govern the crystal packing. mdpi.com The analysis generates a three-dimensional (3D) surface around a molecule, color-coded to highlight different interaction types and their relative strengths.
The Hirshfeld surface is generated based on the distance from the surface to the nearest nucleus inside the surface (dᵢ) and outside the surface (dₑ). These distances are normalized (dₙₒᵣₘ) by the van der Waals (vdW) radii of the atoms, allowing for the identification of regions where intermolecular contacts are shorter or longer than the vdW separation. nih.gov Red spots on the dₙₒᵣₘ surface indicate close contacts, such as hydrogen bonds, which are shorter than the sum of the vdW radii. mdpi.comnih.gov Blue regions represent longer contacts, and white areas denote contacts around the vdW separation distance. scirp.org
Furthermore, two-dimensional (2D) fingerprint plots are derived from the Hirshfeld surface, which summarize the intermolecular contacts by plotting dᵢ against dₑ. mdpi.com These plots provide a quantitative breakdown of the percentage contribution of each type of interaction to the total crystal packing. nih.gov
For analogs of this compound, such as 2-amino-4-methoxy-6-methylpyrimidine (B1269087) salts, Hirshfeld surface analysis has been instrumental in elucidating the supramolecular architecture. nih.govnih.gov Studies on these related pyrimidine structures reveal that the crystal packing is dominated by a variety of interactions. The most significant of these are hydrogen-hydrogen (H···H), oxygen-hydrogen (O···H/H···O), and carbon-hydrogen (C···H/H···C) contacts. nih.gov
Table 1: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis for a Pyrimidine Analog
| Interaction Type | Percentage Contribution (%) |
|---|---|
| H···H | 44.8 |
| O···H/H···O | 14.6 |
| H···Cl/Cl···H | 13.3 |
| C···H/H···C | 7.5 |
| C···C | 6.6 |
| N···H/H···N | 3.4 |
| C···N/N···C | 3.3 |
Data derived from the study of 2-amino-4-methoxy-6-methylpyrimidinium 4-chlorobenzoate. nih.gov
Molecular Docking Studies (as a Computational Methodology)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This methodology is fundamental in drug discovery and molecular biology, as it allows researchers to understand and predict the interactions at an atomic level. nih.govnih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the receptor and then using a scoring function to rank these poses based on their binding affinity. nih.gov
The primary goal of molecular docking is to identify the most likely binding mode of a ligand and to estimate the strength of the interaction, often expressed as a binding energy (e.g., in kcal/mol). nih.govtandfonline.com A more negative binding energy generally indicates a more stable and favorable interaction. The analysis also reveals key non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, between the ligand and specific amino acid residues in the receptor's active site. nih.govresearchgate.net
For pyrimidine derivatives, molecular docking studies are employed to explore their potential as inhibitors of various biological targets, such as enzymes implicated in diseases. nih.govnih.gov For example, a study on N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine investigated its potential as a drug template against chronic myeloid leukemia by docking it into the active site of an enzyme kinase. nih.gov The docking results revealed a significant binding affinity and identified crucial interactions with key protein residues, even though the molecule had to adopt a different conformation than in its crystalline state to fit into the active pocket. nih.gov
Such computational screening allows for the prioritization of compounds for further experimental testing and provides a rational basis for designing new analogs with improved potency and selectivity. researchgate.net
Table 2: Illustrative Data from a Molecular Docking Study of a Pyrimidine Analog
| Parameter | Value |
|---|---|
| Target Protein | Enzyme Kinase (PDB ID: 2hyy) |
| Ligand | N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine |
| Binding Affinity (ΔG) | -10.3 kcal/mol |
| Key Interacting Residues | MET318, THR315, PHE382 |
| Type of Interactions | Hydrogen bonds, π-π stacking |
Conceptual data based on findings for a potential drug template against chronic myeloid leukemia. nih.gov
Exploration of Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for applications in photonics and optoelectronics, such as optical switching and data processing. nih.gov Organic molecules, particularly those with extended π-conjugated systems, are of great interest for NLO applications due to their potential for large optical nonlinearities and rapid response times. nih.gov
The NLO response of a molecule is characterized by its hyperpolarizability (β for the second-order response and γ for the third-order response). researchgate.net Computational chemistry, particularly Density Functional Theory (DFT), is a vital tool for predicting the NLO properties of new materials. nih.govresearchgate.net These calculations can determine key parameters such as the dipole moment (μ), linear polarizability (α), and the first and second hyperpolarizabilities (β and γ). tandfonline.comresearchgate.net A high hyperpolarizability value is a key indicator of a strong NLO response.
The pyrimidine core, being aromatic and electron-withdrawing, is an ideal scaffold for designing push-pull molecules that can exhibit significant NLO properties. nih.gov Theoretical studies on pyrimidine derivatives investigate how their electronic structure influences their NLO response. For instance, in a study of a newly synthesized pyrimidine derivative, N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS), DFT calculations were used to optimize its geometry and compute its NLO properties. nih.gov The study found that the crystalline environment enhanced the NLO behavior, with the molecule exhibiting a third-order nonlinear susceptibility (χ³) superior to that of known chalcone (B49325) derivatives. nih.gov
These computational explorations provide foundational insights into the structure-property relationships of pyrimidine-based NLO materials, guiding the synthesis of new compounds with enhanced optical and photonic capabilities. nih.gov
Table 3: Calculated NLO Properties for a Pyrimidine Derivative (PMMS)
| Property | Value (Isolated Molecule) | Value (Crystalline Environment) |
|---|---|---|
| Dipole Moment (μ) | 5.95 D | 7.33 D |
| Polarizability (α) | - | - |
| First Hyperpolarizability (β) | - | - |
| Third-order Susceptibility (χ³) | - | Superior to known chalcones |
Data derived from the study of N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide. nih.gov Note: Specific values for α and β were not provided in the abstract, but the enhancement of μ and χ³ is highlighted.
Role of 6 Methoxy 5 Methylpyrimidin 4 Amine and Its Derivatives As Key Intermediates in Organic Synthesis
Building Blocks for Complex Heterocyclic Architectures
The structure of 6-methoxy-5-methylpyrimidin-4-amine (B6202760) and its close chemical relatives makes them ideal building blocks for the synthesis of complex heterocyclic architectures. researchgate.netchemimpex.com The amine and methoxy (B1213986) groups can act as nucleophiles or be replaced by other functional groups, while the methyl group can be a site for condensation or other modifications. This multi-functionality allows for the creation of fused ring systems and highly substituted molecules.
Table 1: Synthesis of Benzimidazole (B57391) Derivatives from a Pyrimidine (B1678525) Intermediate
| Precursor 1 | Precursor 2 | Product(s) |
|---|---|---|
| Methyl 1H-benzo[d]imidazole-4-carboxylate | 4-(chloromethyl)-6-methoxy-5-methylpyrimidine | Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-4-carboxylate |
Precursors in the Synthesis of Advanced Chemical Entities
The utility of this compound and its analogs extends to their role as precursors for advanced chemical entities with specific biological targets. Their inherent structural features are often retained in the final molecule, contributing directly to its pharmacological profile.
Derivatives of 6-methoxypyrimidine are crucial intermediates in the synthesis of certain sulfonamide drugs. For instance, N1-(6-Chloro-5-methoxypyrimidin-4-yl)sulfanilamide is a key precursor. pharmaffiliates.com This compound contains the essential 5-methoxy-4-pyrimidinyl core linked to a sulfanilamide (B372717) moiety. The chlorine atom at the 6-position is a reactive site that can be subsequently displaced or modified to produce the final active pharmaceutical ingredient. The synthesis of these molecules highlights a common strategy where a halogenated pyrimidine is coupled with another key fragment, in this case, sulfanilamide. Related compounds like N1-(6-Hydroxy-5-methoxy-4-pyrimidinyl) sulfanilamide (HMPS) also emerge from this synthetic pathway, showcasing the chemical transformations possible on this scaffold.
Table 2: Key Intermediates in Methoxy-Pyrimidine Sulfonamide Synthesis
| Intermediate Compound | Chemical Formula | Role |
|---|---|---|
| N1-(6-Chloro-5-methoxypyrimidin-4-yl)sulfanilamide pharmaffiliates.com | C11H11ClN4O3S | Precursor to sulfonamide drugs |
The pyrimidine core is an excellent scaffold for creating fused heterocyclic systems such as pyridopyrimidines, pyrrolopyrimidines, and thienopyrimidines. These fused systems are of great interest in drug discovery due to their structural resemblance to endogenous purines, allowing them to interact with a variety of biological targets, including protein kinases.
Research has demonstrated the use of pyrrolo[2,3-d]pyrimidine scaffolds in developing potent inhibitors of Colony-Stimulating Factor 1 Receptor (CSF1R), a validated target in drug discovery. nih.gov In these efforts, the pyrrolopyrimidine nucleus is systematically modified at various positions. For example, amination at the C-4 position and cross-coupling reactions at other positions allow for the introduction of diverse side chains, leading to compounds with optimized activity and pharmacokinetic properties. nih.gov This "scaffold hopping" and molecular hybridization approach, which combines features from known inhibitors with the novel pyrrolopyrimidine core, has led to the discovery of promising lead compounds. nih.gov Similarly, other substituted pyrimidines serve as starting points for creating CDK2 inhibitors, where the pyrimidine ring provides the core structure for building molecules that can fit into the enzyme's active site. nih.gov
Table 3: Development of Fused Pyrimidine Systems
| Core Scaffold | Synthetic Strategy | Target Class | Resulting Structure Example |
|---|---|---|---|
| Pyrrolo[2,3-d]pyrimidine | Amination, Suzuki-Miyaura Coupling nih.gov | CSF1R Kinase Inhibitors nih.gov | N-Methyl-N-(3-methylbenzyl)-6-(6-((pyridin-3-ylmethyl)amino)pyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine nih.gov |
Strategies for Combinatorial Library Generation
The chemical nature of this compound derivatives makes them highly suitable for the generation of combinatorial libraries. A combinatorial library is a large collection of diverse but structurally related molecules, which can be rapidly screened for biological activity. The pyrimidine core acts as a central scaffold onto which various substituents can be attached in a systematic manner.
The synthesis of new pyrimidine derivatives through Suzuki cross-coupling reactions exemplifies this strategy. Starting with a chloro-substituted methoxypyrimidine precursor, a wide range of arylboronic acids can be used to introduce diverse aryl groups onto the pyrimidine ring. researchgate.netresearchgate.netbiomedpharmajournal.org This modular approach allows for the creation of a large library of compounds from a single, readily available starting material. acs.org By varying the building blocks attached to the pyrimidine scaffold, chemists can systematically explore the structure-activity relationship (SAR) of a particular compound class, optimizing for potency and selectivity against a specific biological target. nih.govnih.gov This method is efficient for generating chemical diversity and accelerating the drug discovery process.
Future Perspectives and Emerging Research Directions
Development of Novel and Efficient Synthetic Routes for Substituted 6-Methoxy-5-methylpyrimidin-4-amines
The demand for structurally diverse pyrimidine (B1678525) derivatives has spurred the development of innovative and efficient synthetic strategies. Traditional methods often involve multi-step sequences with harsh reaction conditions and limited substrate scope. Future research is increasingly focused on overcoming these limitations through novel approaches.
One promising avenue is the continued development of multi-component reactions (MCRs) . These reactions, in which three or more reactants combine in a single synthetic operation, offer significant advantages in terms of efficiency, atom economy, and the ability to generate complex molecules from simple starting materials. For instance, Biginelli-type reactions and their modifications are being explored for the synthesis of poly-functionalized pyrimidines. acs.org The application of novel catalysts, including bio-based magnetic nanocatalysts, is also gaining traction to facilitate these complex transformations under milder, more environmentally friendly conditions. rsc.org
Microwave-assisted synthesis represents another key area of development. This technique has been shown to significantly shorten reaction times and improve yields in the synthesis of various pyrimidine derivatives. rsc.org The focused heating provided by microwaves can accelerate reaction rates and, in some cases, enable reactions that are not feasible under conventional heating.
Furthermore, research is directed towards the functionalization of the pre-formed pyrimidine ring . This includes the development of selective C-H activation and cross-coupling reactions to introduce a variety of substituents at specific positions. For example, palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, have been successfully employed for the derivatization of halopyrimidines. slideshare.net Recent advancements also include base-mediated alkylation of pyrimidines via sulfur deletion, providing a new tool for structural editing that avoids the need for highly reactive organometallic reagents. acs.orgacs.org
These evolving synthetic methodologies hold great promise for the efficient and versatile production of substituted 6-methoxy-5-methylpyrimidin-4-amines and their analogues, paving the way for the exploration of a wider chemical space.
Advanced Mechanistic Investigations of Pyrimidine Reactivity
A deeper understanding of the factors governing the reactivity of the pyrimidine ring is crucial for the rational design of synthetic routes and the prediction of reaction outcomes. Future research in this area will likely focus on a combination of experimental and computational approaches to elucidate reaction mechanisms in greater detail.
The pyrimidine ring is characterized by its electron-deficient nature, which makes it susceptible to nucleophilic substitution . slideshare.net Nucleophilic aromatic substitution (SNAr) is a common reaction for introducing amine, alkoxy, and other nucleophilic groups onto the pyrimidine core. slideshare.netnih.gov The positions most susceptible to nucleophilic attack are C2, C4, and C6. slideshare.net The presence of substituents on the ring significantly influences its reactivity. Electron-withdrawing groups enhance the electrophilicity of the ring, facilitating nucleophilic attack, while electron-donating groups have the opposite effect. acs.orgacs.org For 6-methoxy-5-methylpyrimidin-4-amine (B6202760), the methoxy (B1213986) and methyl groups will influence the regioselectivity of further reactions.
Computational chemistry is becoming an indispensable tool for studying pyrimidine reactivity. mdpi.com Density functional theory (DFT) calculations can be used to model reaction pathways, determine transition state energies, and predict the regioselectivity of reactions. nih.govnih.gov For example, computational studies have been employed to investigate the mechanism of enzymatic reactions involving pyrimidines, providing insights into the role of active site residues. rsc.org Such studies can help in understanding the factors that control the reactivity and stereospecificity of reactions involving pyrimidine derivatives.
Future mechanistic investigations will likely involve more sophisticated computational models that can accurately predict the influence of solvents, catalysts, and substituent effects on reaction outcomes. This will enable a more predictive and less empirical approach to the synthesis of complex pyrimidine-based molecules.
Application of Machine Learning and Artificial Intelligence in Pyrimidine Design and Synthesis
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemical synthesis and drug discovery. rjptonline.orgrsc.org These powerful computational tools can analyze vast datasets of chemical information to identify patterns and make predictions, thereby accelerating the design and synthesis of new molecules with desired properties.
In the context of pyrimidine chemistry, ML models are being developed for several key applications:
Reaction Prediction and Optimization: AI algorithms can be trained on large databases of chemical reactions to predict the most likely products of a given set of reactants and conditions. rjptonline.orggithub.com This can help chemists to design more efficient synthetic routes and to optimize reaction conditions for higher yields and purity.
De Novo Molecular Design: Generative AI models can design novel molecules with specific desired properties. peerj.comyoutube.com By learning the underlying patterns in known active molecules, these models can propose new pyrimidine derivatives that are likely to have high biological activity. nih.gov
Prediction of Biological Activity and Properties: ML models can be trained to predict the biological activity, toxicity, and other important properties of molecules based on their structure. sciencedaily.comontosight.airesearchgate.netplos.org This allows for the virtual screening of large libraries of pyrimidine derivatives to identify the most promising candidates for further experimental investigation. nih.govnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
